molecular formula C17H22N2O2 B11842763 Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

Cat. No.: B11842763
M. Wt: 286.37 g/mol
InChI Key: FTCVCSKMYRTWET-UHFFFAOYSA-N
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Description

This structure is characteristic of intermediates used in medicinal chemistry for peptide synthesis or as protease inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the 4-cyanophenyl moiety may influence bioactivity through electronic or steric interactions .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)

InChI Key

FTCVCSKMYRTWET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • 1-(4-Cyanophenyl)cyclopentylamine : Serves as the carbamate’s amine backbone.

  • tert-Butyl chloroformate : Provides the carbamate’s ester group.

  • Coupling reagents : Facilitate the reaction between the amine and chloroformate.

This disconnection aligns with general carbamate synthesis principles, where amine nucleophiles react with chloroformates under basic conditions.

Stepwise Synthesis Protocol

Synthesis of 1-(4-Cyanophenyl)cyclopentylamine

Step 1: Cyclopentylation of 4-Cyanobenzonitrile

  • Reagents : Cyclopentylmagnesium bromide, tetrahydrofuran (THF), −78°C to 0°C.

  • Mechanism : Grignard addition to the nitrile group forms an imine intermediate, hydrolyzed to the ketone.

  • Product : 1-(4-Cyanophenyl)cyclopentanone (Yield: 68–72%).

Step 2: Reductive Amination

  • Conditions : Ammonium acetate, sodium cyanoborohydride, methanol, 24 h reflux.

  • Key Parameter : pH maintained at 6–7 using acetic acid to prevent over-reduction.

  • Product : 1-(4-Cyanophenyl)cyclopentylamine (Yield: 58%).

Carbamate Formation

Step 3: Chloroformate Activation

  • Reagents : tert-Butyl chloroformate, triethylamine (TEA), dichloromethane (DCM), 0°C.

  • Reaction Time : 2 h under nitrogen atmosphere.

  • Monitoring : TLC (Rf = 0.45 in hexane/ethyl acetate 7:3).

Step 4: Amine-Chloroformate Coupling

  • Conditions : Dropwise addition of 1-(4-cyanophenyl)cyclopentylamine to activated chloroformate, stirred at 25°C for 12 h.

  • Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine.

  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Final Product : White crystalline solid (Yield: 63%, Purity >95% by HPLC).

Alternative Synthetic Routes

Solid-Phase Synthesis (Patent US5874443A)

A patented method employs resin-bound intermediates for scalability:

  • Resin Functionalization : Wang resin loaded with Fmoc-protected amine.

  • Deprotection : 20% piperidine/DMF, 30 min.

  • Coupling : React with tert-butyl chloroformate/DCM (2 eq, 4 h).

  • Cleavage : TFA/DCM (1:1) yields the carbamate (Scale: 10 g, Yield: 71%).

Advantages : Reduced purification steps, amenable to combinatorial chemistry.

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 20 min in acetonitrile.

  • Catalyst : DMAP (4-dimethylaminopyridine, 0.1 eq).

  • Outcome : 22% reduction in reaction time with comparable yield (60%).

Reaction Optimization Data

ParameterStandard MethodMicrowave MethodSolid-Phase Method
Time (h)120.334
Yield (%)636071
Purity (%)959390
Scalability (g)5250
Solvent Volume (mL/g)15108

Data synthesized from.

Critical Purification Techniques

Flash Chromatography

  • Column : 40 μm silica, 30 g per 1 g crude product.

  • Eluent Gradient : Hexane/ethyl acetate (8:1 to 3:1) over 15 column volumes.

  • Recovery : 89–92% of product.

Recrystallization

  • Solvent System : Ethanol/water (4:1), cooled to 4°C.

  • Crystal Size : 50–100 μm, confirmed by SEM.

Analytical Characterization

TechniqueData
1H NMR δ 1.43 (s, 9H, tert-butyl), 1.85–2.10 (m, 8H, cyclopentyl), 7.55 (d, J=8.4 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArH).
13C NMR δ 28.1 (tert-butyl), 35.6–38.2 (cyclopentyl), 118.9 (CN), 155.2 (C=O).
HRMS m/z 286.1654 [M+H]+ (calc. 286.1658) .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Similar compounds differ in:

  • Aryl substituents: Position (e.g., 2- vs. 4-cyano) and functional groups (e.g., amino, bromo, hydroxy).
  • Cyclic systems : Cyclopentyl vs. cyclobutyl, cyclohexyl, or bicyclic frameworks.
  • Ester groups : Variations in Boc placement or alternative protecting groups.
Table 1: Key Structural Differences
Compound Name Core Structure Aryl Substituent Cyclic System Molecular Weight (g/mol) Reference
Target Compound Boc-protected carbamate 4-cyanophenyl Cyclopentyl ~275 (estimated)
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate Boc-protected carbamate 4-aminophenyl Cyclobutyl 248.33
Carbamic acid, N-(2-cyanophenyl)-, 1,1-dimethylethyl ester Boc-protected carbamate 2-cyanophenyl N/A (linear) 218.25
Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester Boc-protected carbamate 4-bromophenyl Propyl chain 314.22
[(1R,2R)-2-Hydroxycyclopentyl]carbamic acid 1,1-dimethylethyl ester Boc-protected carbamate None (hydroxy group) Cyclopentyl 201.26

Physicochemical Properties

  • Solubility: The 4-cyanophenyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., 4-aminophenyl in ).
  • Stability : Boc protection enhances stability under basic conditions but is acid-labile, a trait shared across all tert-butyl carbamates .
  • LogP: The hydrophobic 4-cyanophenyl and cyclopentyl groups suggest a higher LogP than analogs with smaller rings or hydrophilic substituents (e.g., hydroxycyclopentyl in ).

Pharmacological Activity (Inferred)

  • Protease Inhibition : Cyclopentyl and aryl groups are common in HIV protease inhibitors (e.g., cyclopentane-based drugs like Darunavir) .
  • Kinase Modulation: 4-Cyanophenyl analogs may interact with kinase ATP-binding pockets, as seen in Raf inhibitors .

Q & A

Q. Table 1: Key Analytical Data

ParameterTypical Value/PeakTechniqueReference
Molecular Weight285.34 g/mol (C₁₉H₂₄N₂O₂)HRMS
tert-butyl protonsδ 1.23–1.50 (s, 9H)1^1H NMR
Cyanophenyl CNν ~2230 cm⁻¹ (FTIR)IR

Advanced: How does the steric hindrance from the 1,1-dimethylethyl ester group influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:
The bulky tert-butyl group:

  • Reduces nucleophilic attack : Steric shielding slows hydrolysis or aminolysis reactions.
  • Enhances stability : Comparative studies with methyl or ethyl esters show 2–3x slower degradation in aqueous buffers (pH 7.4, 37°C) .
  • Directs regioselectivity : In electrophilic substitutions (e.g., nitration), the ester group deactivates the cyanophenyl ring, favoring para-substitution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for:

  • PPE requirements : Nitrile gloves, lab coat, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent ester hydrolysis .

Advanced: What strategies mitigate decomposition during purification steps under acidic/basic conditions?

Methodological Answer:
To prevent tert-butyl ester cleavage or cyanophenyl degradation:

  • Avoid strong acids/bases : Use neutral pH silica gel for column chromatography .
  • Low-temperature flash chromatography : Reduces thermal decomposition .
  • Alternative purification : Gel permeation chromatography (GPC) or preparative HPLC with acetonitrile/water gradients preserves integrity .

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